N-butylheptan-4-imine
Description
N-butylheptan-4-imine is a secondary aliphatic imine characterized by a seven-carbon heptane backbone with a butyl group attached to the nitrogen atom at the 4-position. Imines, or Schiff bases, are compounds containing a C=N bond formed via condensation of primary amines with carbonyl compounds. However, detailed experimental data on its exact melting point, boiling point, or stability under ambient conditions remain scarce in publicly accessible literature .
Properties
CAS No. |
10599-80-1 |
|---|---|
Molecular Formula |
C11H23N |
Molecular Weight |
169.31 g/mol |
IUPAC Name |
N-butylheptan-4-imine |
InChI |
InChI=1S/C11H23N/c1-4-7-10-12-11(8-5-2)9-6-3/h4-10H2,1-3H3 |
InChI Key |
KPXGPWSHFIXKSZ-UHFFFAOYSA-N |
SMILES |
CCCCN=C(CCC)CCC |
Canonical SMILES |
CCCCN=C(CCC)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-butylheptan-4-imine can be synthesized through the condensation reaction between butanamine and a suitable aldehyde or ketone. The reaction typically involves the following steps:
Condensation Reaction: The primary amine (butanamine) reacts with an aldehyde or ketone to form an imine (Schiff base). This reaction is usually carried out under acidic or basic conditions to facilitate the removal of water.
Purification: The resulting imine is purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-butylheptan-4-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form secondary amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Secondary amines.
Substitution: Various substituted imines or amines, depending on the nucleophile used.
Scientific Research Applications
N-butylheptan-4-imine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of N-butylheptan-4-imine involves its interaction with molecular targets through the imine group. The imine group can form reversible covalent bonds with nucleophiles, making it a useful intermediate in various chemical reactions. The compound can also act as a ligand, coordinating with metal ions to form stable complexes.
Comparison with Similar Compounds
N,N,5,5-tetramethyl-1,3,2-dioxaphosphinan-2-amine
- Key Differences : Unlike this compound, this compound incorporates a phosphorus-containing heterocycle (dioxaphosphinane) and features two methyl groups on the phosphorus atom. The presence of phosphorus enhances its utility in catalysis and coordination chemistry, whereas this compound’s aliphatic structure limits such interactions .
- Reactivity : Phosphorus-based amines are more prone to hydrolysis and oxidative degradation compared to aliphatic imines like this compound.
N-(2,5-dimethylpyrazol-3-yl)acetamide
- Key Differences : This compound is an acetamide derivative with a pyrazole ring, introducing aromaticity and increased planarity. The pyrazole moiety enables π-π stacking and hydrogen bonding, which are absent in this compound.
- Applications : Pyrazole-containing amides are widely used in pharmaceuticals (e.g., COX-2 inhibitors), whereas this compound lacks documented biological activity .
Physicochemical Properties
| Property | This compound | N,N,5,5-tetramethyl-1,3,2-dioxaphosphinan-2-amine | N-(2,5-dimethylpyrazol-3-yl)acetamide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~183.3 (estimated) | 193.2 | 195.2 |
| Polarity | Moderate | High (due to P=O bonds) | High (amide + aromatic ring) |
| Solubility | Soluble in nonpolar solvents | Partially soluble in polar aprotic solvents | Soluble in DMSO, methanol |
| Stability | Air-sensitive (typical of imines) | Moisture-sensitive | Stable under ambient conditions |
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